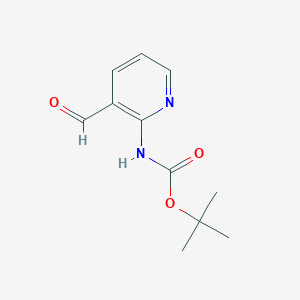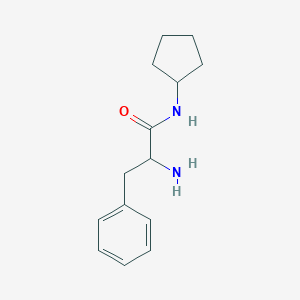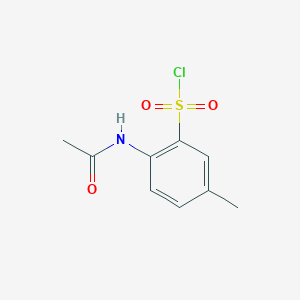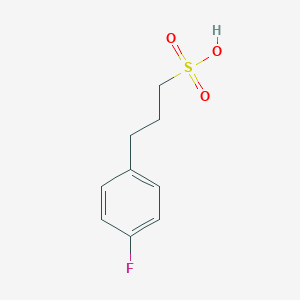
2-(Aminomethyl)morpholine
Overview
Description
“2-(Aminomethyl)morpholine” is a compound with the molecular formula C5H12N2O . It is also known by other names such as “morpholin-2-ylmethanamine” and “2-Morpholinemethanamine” among others . The molecular weight of this compound is 116.16 g/mol .
Synthesis Analysis
The synthesis of morpholines, including “2-(Aminomethyl)morpholine”, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method involving Zinc Chloride-catalyzed cyclizative 1,2-rearrangement has also been reported .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)morpholine” can be represented by the InChI code 1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 . The compound has a topological polar surface area of 47.3 Ų and a complexity of 67.4 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“2-(Aminomethyl)morpholine” has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .
Scientific Research Applications
Synthesis of Morpholines
Morpholines, including 2-(Aminomethyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of morpholines has seen significant advances, with special attention paid to stereoselective syntheses and those using transition metal catalysis .
Organic Synthesis Reagent
(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate, commonly known as (S)-BAMM-4-oxalate, is a novel reagent used in organic synthesis. It is a versatile reagent that can be used to synthesize a variety of compounds, including carbohydrates, peptides, and drugs.
Synthesis of Biologically Active Molecules
Morpholine-containing compounds, including 2-(Aminomethyl)morpholine, have long been recognized for their diverse biological and therapeutic effects . They are found in natural products like Chelonin A and Viloxazine, which exhibit remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects .
Industrial Applications
Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors , surface-active agents , and organocatalysts , as well as ligands for catalysts .
Pharmaceutical Properties
Other synthetic morpholine-containing compounds have shown significant pharmaceutical properties such as Reboxetine and Moclobemide (antidepressants) , and Emorfazone (antipyretic and analgesic) . Additionally, Phendimetrazine proved effective as an anti-obesity drug .
Inhibitory Effects on Enzymes
Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD) . Compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.
Mechanism of Action
Target of Action
Morpholines, the family to which 2-(aminomethyl)morpholine belongs, are frequently found in biologically active molecules and pharmaceuticals . They have been used in biological research to modify or eliminate the expression of a gene .
Mode of Action
Morpholines generally work by binding to complementary single-stranded dna or rna in the cytosol . This can alter protein expression in a cell by targeting the relevant mRNA or pre-mRNA sequence .
Biochemical Pathways
The broader family of morpholines has been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Morpholinos, in general, are soluble and stable in pure water . They are uncharged at physiological pH, unlike DNA, which utilizes phosphate groups . This enhances their affinity towards single-stranded DNA or RNA and eliminates electrostatic affinity towards other proteins .
Result of Action
Morpholines have been utilized to generate gene knockout specimens, thereby producing novel cell and animal models that allow the specific function of genes and proteins to be investigated .
Action Environment
It is known that environmental signals can play a role in gene regulation, which could potentially influence the action of 2-(aminomethyl)morpholine .
properties
IUPAC Name |
morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYALYJRWGRVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404080 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116143-27-2 | |
| Record name | 2-(Aminomethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(Aminomethyl)morpholine derivatives influence their gastrokinetic activity?
A1: Research by Otsuka Pharmaceutical Co. [] demonstrates that modifications to the benzene ring and the benzyl group significantly affect the gastrokinetic activity of 2-(Aminomethyl)morpholine derivatives. For instance, introducing chloro, fluoro, and trifluoromethyl groups to the benzyl group of the parent compound enhanced the gastric emptying activity in rats. Notably, the compound 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370) exhibited superior potency compared to existing drugs like cisapride and metoclopramide []. This highlights the importance of specific structural features in modulating the pharmacological activity of these compounds.
Q2: Beyond its use in gastrokinetic agents, what other applications does 2-(Aminomethyl)morpholine have in chemical synthesis?
A2: 2-(Aminomethyl)morpholine serves as a valuable building block in organic synthesis, particularly for constructing morpholine rings. A study by Taylor et al. [] described a novel copper-catalyzed oxyamination reaction using 2-(Aminomethyl)morpholine. This reaction enables the diastereoselective synthesis of diverse 2-aminomethyl morpholine derivatives, broadening the potential applications of this compound in medicinal chemistry and drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




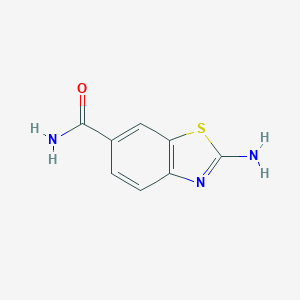

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)
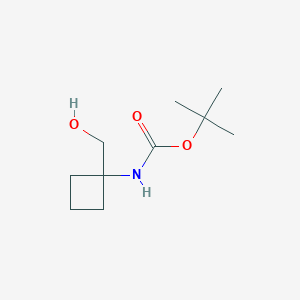


![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
